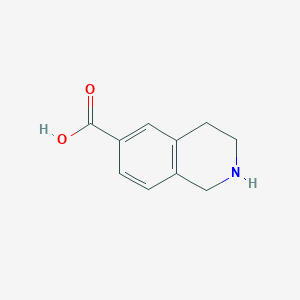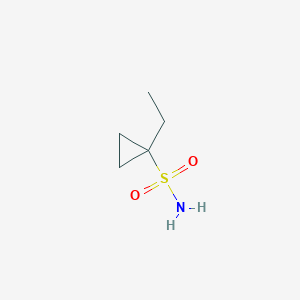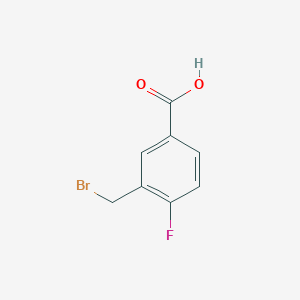
3-(Bromomethyl)-4-fluorobenzoic acid
Overview
Description
Scientific Research Applications
- Field : Chemistry
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods of Application : The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
- Field : Medicinal Chemistry
- Application Summary : Boronic acids, such as bortezomib, have been growing in interest for their potential applications in medicinal chemistry .
- Methods of Application : The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .
- Results : The introduction of a boronic acid group can improve the already existing activities of bioactive molecules .
Sensing Applications
Medicinal Chemistry
- Field : Organic Chemistry
- Application Summary : Boronic acids are used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .
- Methods of Application : The reaction involves the use of a boronic acid, a base, and a palladium catalyst to couple an aryl or vinyl halide .
- Results : This reaction is widely used in organic synthesis to form carbon-carbon bonds .
- Field : Chemical Synthesis
- Application Summary : “3-(Bromomethyl)-4-fluorobenzoic acid” can be used as a reagent in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired product .
- Results : The results can include a wide range of organic compounds with varying properties .
Suzuki-Miyaura Coupling
Chemical Synthesis
- Field : Material Science
- Application Summary : Boronic acids have been used in the development of various materials, including polymers and ceramics .
- Methods of Application : The specific methods of application can vary greatly depending on the desired material .
- Results : The results can include a wide range of materials with varying properties .
- Field : Biochemistry
- Application Summary : Boronic acids can react with 1,2 and 1,3-diols to form boronic esters, making them useful for bioconjugation .
- Methods of Application : This property can be used to attach molecules to biomolecules such as proteins or carbohydrates .
- Results : The results can include a wide range of bioconjugates with varying properties .
Material Science
Bioconjugation
Safety And Hazards
The safety data sheets for related compounds, methyl 4-(bromomethyl)benzoate and methyl 3-(bromomethyl)benzoate, indicate that these compounds are harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is reasonable to assume that 3-(Bromomethyl)-4-fluorobenzoic acid might have similar hazards.
properties
IUPAC Name |
3-(bromomethyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFCEMXGKVBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603754 | |
| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-fluorobenzoic acid | |
CAS RN |
89540-20-5 | |
| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)
![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

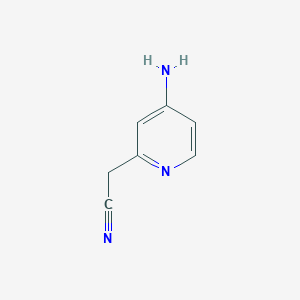
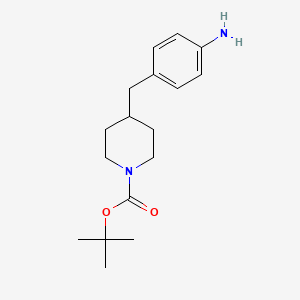

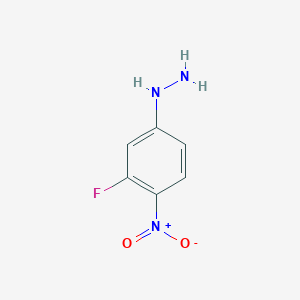
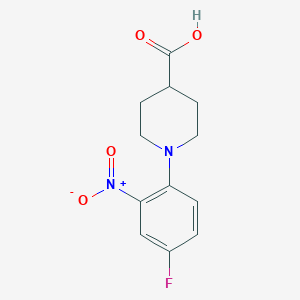
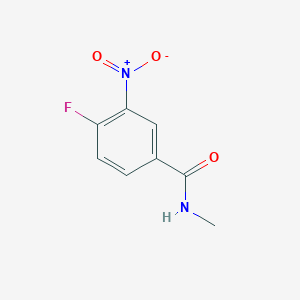
![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)
